Collinusin

Übersicht

Beschreibung

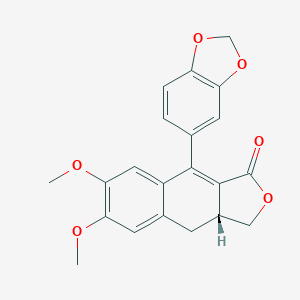

Collinusin is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a dimethoxynaphthofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Collinusin can be achieved through a multi-step process involving the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One of the key methods involves palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to produce functionalized naphthofurans . The reaction is typically carried out using commercially available palladium on carbon (Pd/C) as a catalyst, without the need for oxidants or hydrogen acceptors.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of palladium-catalyzed coupling reactions can be scaled up for industrial applications. The use of Pd/C as a catalyst and the avoidance of hazardous reagents make this method suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

Collinusin belongs to the arylnaphthalene lignan lactone class, characterized by a naphthalene core fused with a lactone ring. Its structure includes hydroxyl and methoxy substituents, which influence its redox behavior and interactions with biomolecules . Key reactive features include:

-

Lactone ring : Susceptible to hydrolysis under alkaline conditions, forming carboxylate derivatives.

-

Aromatic hydroxyl groups : Participate in hydrogen bonding and redox reactions, contributing to enzyme inhibition .

DNA Damage and Apoptosis

This compound induces DNA strand breaks and apoptosis in mammalian cells, similar to its structural analogs Cleistanthin A and B. Mechanisms include:

-

Topoisomerase II inhibition : Disrupts DNA replication by stabilizing DNA-enzyme complexes .

-

Reactive oxygen species (ROS) generation : Oxidative stress triggers mitochondrial dysfunction and caspase activation .

Table 1: Cytotoxic Effects of this compound in Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 2.5 | DNA strand breaks, ROS | |

| HepG2 | 3.8 | Caspase-3 activation |

Enzymatic Inhibition

This compound targets thiol-dependent enzymes and ATPases:

-

Vacuolar H⁺-ATPase (V-ATPase) : Inhibits proton transport in renal tubules, causing distal renal tubular acidosis (dRTA) .

-

Glutathione reductase : Depletes glutathione, exacerbating oxidative stress .

Key Reactions:

Metabolic Pathways

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites. These metabolites exhibit enhanced reactivity with cellular nucleophiles (e.g., cysteine residues) .

Proposed Metabolic Pathway:

-

Phase I : Hydroxylation at C-4 and C-5 positions.

Degradation Under Environmental Conditions

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Isolation

Collinusin is classified as an arylnaphthalene lignan lactone. It is one of several compounds isolated from Cleistanthus collinus, which also includes cleistanthoside A and B. These compounds have been characterized through advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) . The structural elucidation of this compound has revealed its complex chemical nature, contributing to ongoing research into its biological properties.

Mechanisms of Toxicity

Research indicates that this compound exhibits significant toxicity, primarily affecting cellular processes. Studies have shown that it can arrest the cell cycle progression from G1 to S phase by inhibiting thymidine and uridine incorporation into DNA and RNA, respectively . At elevated doses, this compound induces DNA strand breaks and apoptosis in cultured cells.

Additionally, administration of aqueous extracts containing this compound has been linked to oxidative stress, leading to cellular damage in various organs such as the liver and kidneys . The minimum lethal dose (MLD) for extracts containing this compound has been established at 75 mg/100 g body weight in rat models .

Clinical Implications

The toxic effects of this compound have significant implications for human health, particularly in cases of poisoning. Symptoms can include hypotension, neuromuscular paralysis, and cardiac arrest . Understanding these mechanisms is crucial for developing effective treatments for poisoning cases.

Insecticidal Properties

This compound has demonstrated insecticidal activity, particularly against agricultural pests. Research indicates that leaf extracts from Cleistanthus collinus effectively control pests such as the rice caseworm (Nymphula depunctalis). In field studies, a 50% leaf decoction killed all targeted insects within 12 hours . This property positions this compound as a potential natural pesticide, offering an eco-friendly alternative to synthetic chemicals.

Therapeutic Potential

Despite its toxic properties, there is growing interest in the therapeutic applications of this compound. Some studies suggest that compounds derived from Cleistanthus collinus may possess antioxidant properties that could mitigate oxidative stress-related damage . However, further research is necessary to fully understand these potential benefits and to develop safe therapeutic applications.

Comparative Data Table

Case Studies

- Toxicity Case Study : A clinical report documented severe poisoning in a patient who ingested an aqueous extract of C. collinus. The patient exhibited symptoms consistent with this compound toxicity, including hypotension and respiratory distress. Treatment involved symptomatic management and administration of activated charcoal .

- Agricultural Application Case Study : In a controlled agricultural experiment, farmers applied a 50% leaf extract of C. collinus to rice crops infested with pests. The treatment resulted in complete pest control within hours and was noted for its sustainability compared to chemical pesticides .

Wirkmechanismus

The mechanism of action of Collinusin involves its interaction with various molecular targets and pathways. The benzodioxole moiety and the naphthofuran core can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphtho[2,3-b]furan-4,9-dione: A related compound with similar structural features and synthetic routes.

[2,2′]Bi[naphtho[2,3-b]furanyl]: Another naphthofuran derivative with applications in organic electronics.

Uniqueness

Collinusin is unique due to its combination of a benzodioxole moiety and a dimethoxynaphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer |

17990-72-6 |

|---|---|

Molekularformel |

C21H18O6 |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1 |

InChI-Schlüssel |

TYNZRPOBMSNIAX-ZDUSSCGKSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Key on ui other cas no. |

17990-72-6 |

Synonyme |

collinusin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.